molecular formula C24H28N6O3S B2889061 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189646-37-4

1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2889061
CAS No.: 1189646-37-4
M. Wt: 480.59
InChI Key: OWUIJVLEJDBNPV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core substituted with a propyl group at position 4 and a 3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl chain at position 1. Its molecular formula is C24H28N6O3S, with a molecular weight of 480.6 g/mol . However, detailed physicochemical properties (e.g., melting point, solubility) and biological activity data remain unreported in the available literature.

Properties

IUPAC Name

12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-3-11-29-23(32)22-19(10-16-34-22)30-20(25-26-24(29)30)8-9-21(31)28-14-12-27(13-15-28)17-4-6-18(33-2)7-5-17/h4-7,10,16H,3,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUIJVLEJDBNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic organic molecule that has attracted interest in medicinal chemistry due to its potential therapeutic applications. Its complex structure includes a piperazine ring and various functional groups that may influence its biological activity.

Chemical Structure

The compound's IUPAC name indicates a multi-functional structure:

  • Piperazine Ring : A common motif in pharmacologically active compounds.
  • Methoxyphenyl Group : Potentially enhances lipophilicity and receptor binding.
  • Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core : A heterocyclic structure known for diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is hypothesized to act as either an agonist or antagonist at various targets including serotonin and dopamine receptors. This modulation can influence neurotransmitter release and uptake, which is critical in the treatment of neurological disorders such as depression and anxiety.

Antidepressant Effects

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to play a significant role in these effects. The presence of the piperazine moiety may enhance the binding affinity to serotonin receptors, thereby increasing serotonin availability in the synaptic cleft.

Neuroprotective Properties

Studies have suggested that derivatives of thieno[2,3-e][1,2,4]triazole compounds can provide neuroprotection against oxidative stress. The antioxidant properties of the methoxy group may contribute to this effect by scavenging free radicals and reducing neuronal damage.

Antipsychotic Activity

Similar compounds have shown potential antipsychotic effects through dopamine receptor antagonism. The structural features of this compound suggest a possible interaction with D2 dopamine receptors, which are critical targets for antipsychotic drugs.

Case Studies

  • Animal Model Studies : In a study using rodents, administration of similar thieno-triazole derivatives resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings support the hypothesis that such compounds can modulate serotonergic pathways effectively.
  • Neuroprotective Study : A study examining the neuroprotective effects of related compounds against glutamate-induced toxicity in neuronal cultures demonstrated that these compounds could reduce cell death significantly. This suggests potential therapeutic benefits in conditions like Alzheimer's disease.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAntidepressantSerotonin receptor modulation
Similar Thieno DerivativeNeuroprotectiveAntioxidant activity
Piperazine-based CompoundAntipsychoticDopamine receptor antagonism

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of triazolopyrimidine derivatives, which are often explored for their bioactivity. Key structural analogues include:

Compound Name Substituents Molecular Formula Key Differences Potential Implications
1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methyl thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Methyl group at position 4 (instead of propyl) C22H24N6O3S Shorter alkyl chain (methyl vs. propyl) Likely reduced lipophilicity and altered metabolic stability compared to propyl variant.
1-(3-(4-(3 -Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 3-Methoxyphenyl (vs. 4-methoxyphenyl) on the piperazine ring C24H28N6O3S Methoxy group position (meta vs. para on phenyl ring) Altered electronic effects; potential differences in receptor binding affinity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrazole and triazole fused systems (no thieno or piperazine moieties) Varies Core scaffold differences Reduced steric bulk; possible changes in selectivity for kinase or receptor targets.

Functional and Pharmacological Insights

Piperazine Substituents: The 4-methoxyphenylpiperazine group is a common pharmacophore in CNS-targeting agents (e.g., aripiprazole analogs) . Its para-methoxy configuration may enhance π-π stacking interactions with receptors compared to the meta-isomer .

Core Modifications: The thieno-triazolo-pyrimidinone core distinguishes this compound from simpler pyrazolotriazolopyrimidines (e.g., compounds in ). The thiophene ring may enhance electron delocalization, affecting redox properties or metabolic pathways.

Synthetic Challenges: Unlike pyrazolotriazolopyrimidines, which undergo isomerization under specific conditions , the thieno-triazolo-pyrimidinone scaffold is more rigid, possibly conferring greater stability but complicating synthetic modifications.

Research Findings and Limitations

  • Bioactivity Gaps: No direct studies on the compound’s biological activity are available.
  • Comparative Data : The 3-methoxy isomer may exhibit weaker receptor binding due to suboptimal positioning of the methoxy group for hydrogen bonding or steric interactions.
  • Physicochemical Data : Critical parameters (e.g., logP, pKa) are absent, limiting pharmacokinetic predictions.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with heterocyclic precursors like thieno-triazolo-pyrimidine cores. Key steps include:

  • Condensation reactions to introduce the piperazine moiety (e.g., coupling 4-(4-methoxyphenyl)piperazine with a keto-propyl intermediate).
  • Heterocyclization to form the thieno[2,3-e]triazolo[4,3-a]pyrimidine scaffold, often using catalysts like palladium or copper iodide under inert conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) improve yield and purity .
    Critical Parameters : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography .

Basic: How is structural confirmation achieved post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
    • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected m/z: ~480.59 for C₂₄H₂₈N₆O₃S) .
  • X-ray crystallography : Resolves stereochemistry and confirms the fused heterocyclic system .

Basic: What initial biological activities are predicted based on structural analogs?

Methodological Answer:

  • In vitro assays : Screen for receptor binding (e.g., serotonin 5-HT₁A/2A or dopamine D₂ receptors due to the piperazine moiety) using radioligand displacement assays .
  • Anti-inflammatory potential : Test in xylene-induced ear edema models, comparing inhibition rates to reference drugs (e.g., indomethacin) .
  • Anticonvulsant activity : Utilize maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .

Advanced: How can synthesis yield and purity be optimized?

Methodological Answer:

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for key coupling steps; CuI in DMF at 70°C reportedly enhances cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) while maintaining >85% yield .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate >95% pure product .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Synthesize analogs with altered groups (e.g., replace 4-methoxyphenyl with 3-chlorophenyl or benzyl) to assess impact on receptor affinity .
  • Bioisosteric replacements : Substitute the thieno-triazolo-pyrimidine core with pyrazolo-pyrimidine and compare IC₅₀ values in enzyme assays .
  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like phosphodiesterases .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Comparative assays : Test the compound alongside structurally related derivatives (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl analogs) under identical conditions to isolate substituent effects .
  • Dose-response studies : Establish EC₅₀/ED₅₀ values across multiple models (e.g., anti-inflammatory vs. anticonvulsant) to identify selectivity .
  • Mechanistic profiling : Use RNA sequencing or proteomics to map downstream pathways affected by the compound, clarifying multifunctional roles .

Advanced: What models are suitable for pharmacokinetic studies?

Methodological Answer:

  • In vitro ADME :
    • Caco-2 cell monolayers : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
    • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
  • In vivo PK : Administer IV/PO doses in Sprague-Dawley rats; collect plasma samples for LC-MS/MS analysis to calculate AUC, Cₘₐₓ, and t₁/₂ .

Advanced: How to investigate enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for dipeptidyl peptidase-4) to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to purified enzymes like PDE5 or COX-2 .
  • Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Ala substitutions) to identify critical interaction residues .

Advanced: How to analyze chemical stability under varying conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks; monitor degradation via HPLC .
  • pH stability : Dissolve in buffers (pH 1–13) and analyze at 24h intervals; instability at pH <3 suggests acid-sensitive functional groups (e.g., ester linkages) .
  • Excipient compatibility : Blend with common excipients (e.g., lactose, PVP) and store at 25°C/60% RH to identify incompatibilities (e.g., Maillard reactions) .

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